molecular formula C18H25NO2 B164230 2-nonyl-3-hydroxy-4-quinolone CAS No. 1259944-03-0

2-nonyl-3-hydroxy-4-quinolone

Cat. No.: B164230
CAS No.: 1259944-03-0
M. Wt: 287.4 g/mol
InChI Key: IQZSNBAQPVKMLG-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-nonyl-3-hydroxy-4-quinolone is involved in various biochemical reactions, primarily as a quorum sensing signal molecule. It interacts with the LysR-type transcriptional regulator protein PqsR (MvfR) in Pseudomonas aeruginosa . This interaction activates the biosynthesis of other quorum sensing signal molecules, such as 2-heptyl-3-hydroxy-4-quinolone, and upregulates the expression of virulence genes . The compound also chelates ferric iron at physiological pH via its 3’-hydroxy group, which is essential for bacterial iron acquisition .

Cellular Effects

This compound influences various cellular processes in bacteria. It regulates the expression of virulence genes, which are responsible for the pathogenicity of Pseudomonas aeruginosa . This regulation occurs through the quorum sensing mechanism, where the compound acts as a signal molecule that triggers gene expression based on cell population density . Additionally, this compound affects biofilm formation, a critical factor in bacterial persistence and resistance to antibiotics .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the PqsR protein, a key component of the quorum sensing system in Pseudomonas aeruginosa . This binding stabilizes the protein’s ligand-binding pocket through hydrophobic interactions, leading to the activation of quorum sensing signal molecule biosynthesis and the upregulation of virulence genes . The compound also chelates ferric iron, facilitating its uptake by the bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and can be stored as a solid at -20°C for up to three years . In solution, it remains stable at -80°C for six months and at -20°C for one month . Long-term exposure to this compound in in vitro studies has shown that it can lead to persistent biofilm formation and increased resistance to antibiotics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively regulate quorum sensing and virulence gene expression without causing significant toxicity . At high doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a minimum concentration of the compound is required to trigger quorum sensing and gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathways of Pseudomonas aeruginosa, particularly in the biosynthesis of quorum sensing signal molecules . The compound interacts with enzymes such as PqsA, which is the first enzyme in the biosynthesis pathway . This interaction leads to the production of other signal molecules, including 2-heptyl-3-hydroxy-4-quinolone . The compound also affects metabolic flux and metabolite levels by regulating gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in bacterial cells, where it can effectively participate in quorum sensing and gene regulation . The compound’s ability to chelate ferric iron also plays a role in its transport and distribution within bacterial cells .

Subcellular Localization

This compound is localized in specific subcellular compartments within bacterial cells, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective participation in quorum sensing and gene regulation . The subcellular localization of this compound is essential for its function as a quorum sensing signal molecule and its role in bacterial pathogenicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nonyl-3-hydroxy-4-Quinolone typically involves the condensation of 2-aminobenzophenone with nonanal under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 2-heptyl-3-hydroxy-4-Quinolone
  • 2-heptyl-4-hydroxyquinoline
  • 2-nonyl-4-hydroxyquinoline

Comparison: 2-nonyl-3-hydroxy-4-Quinolone is unique due to its longer nonyl side chain, which affects its hydrophobic interactions and binding affinity to the PqsR receptor. This makes it a more potent quorum sensing signal molecule compared to its shorter-chain analogs .

Properties

IUPAC Name

3-hydroxy-2-nonyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZSNBAQPVKMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433174
Record name 3,4-Quinolinediol, 2-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521313-36-0
Record name 3,4-Quinolinediol, 2-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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